molecular formula C14H9Cl2N3O2S B2662869 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-41-8

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2662869
CAS No.: 946318-41-8
M. Wt: 354.21
InChI Key: OCCZSIFFBDSISH-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 3,4-dichlorophenyl group at position 4 and an oxazole-5-carboxamide moiety at position 2. This compound was synthesized via a coupling reaction between 1,3-thiazole-5-carboxylic acid and 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine using (1-chloro-2-methyl-1-propen-1-yl)dimethylamine as an activating agent .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)8-2-3-9(15)10(16)5-8/h2-6H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZSIFFBDSISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The oxazole ring can be synthesized via the cyclization of α-haloketones with amides. The final step involves coupling the thiazole and oxazole rings with the dichlorophenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits potent anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. Research indicates that thiazole derivatives can disrupt the cell cycle and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of thiazole-containing compounds that demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer) .

Case Studies

  • Study on Thiazole Derivatives : A recent investigation synthesized several thiazole derivatives and evaluated their anticancer activity. Among these, specific compounds showed IC50 values as low as 0.49 μM against the NCI 60 human cancer cell lines panel, indicating strong potential for therapeutic applications .
  • Combination Therapy : Another study explored the efficacy of combining N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide with traditional chemotherapeutics. The results suggested enhanced cytotoxicity and reduced resistance in resistant cancer cell lines .

Antiviral Properties

Inhibition of HIV Replication
Research has indicated that compounds containing thiazole moieties can act as dual inhibitors of HIV-1 reverse transcriptase. This is critical for developing new antiviral therapies. A study demonstrated that thiazole derivatives inhibited HIV replication effectively, showcasing their potential as antiviral agents .

Mechanistic Insights
The antiviral activity is believed to stem from the compound's ability to interfere with viral enzyme functions essential for replication. Further studies are needed to elucidate the exact molecular interactions and optimize these compounds for clinical use.

Anticonvulsant Activity

Pharmacological Evaluation
Thiazole-based compounds have also been investigated for their anticonvulsant properties. Studies have shown that certain derivatives exhibit significant activity in animal models of epilepsy, with effective doses lower than those of standard treatments like ethosuximide .

Key Findings

  • Efficacy Comparison : In comparative studies, some thiazole analogues demonstrated superior anticonvulsant effects with median effective doses significantly lower than traditional drugs .
  • Structure-Activity Relationship (SAR) : The presence of para-halogen substituents on the phenyl ring was found to enhance anticonvulsant activity, emphasizing the importance of molecular modifications in drug design.

Other Therapeutic Applications

Beyond oncology and virology, this compound shows promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be harnessed for treating chronic inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects against various bacterial strains, indicating a broader spectrum of therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Insights:

  • Core Heterocycles: The target compound’s thiazole-oxazole framework contrasts with cephalosporin-based analogs (e.g., 16e), which prioritize β-lactam activity . Pyrazole-based analogs (e.g., ) utilize a five-membered nitrogen-rich ring, which may enhance hydrogen bonding but reduce metabolic stability compared to oxazole .
  • Substituent Effects: The 3,4-dichlorophenyl group is a recurring motif across compounds (e.g., BD 1008, 16e), suggesting its role in hydrophobic interactions or receptor binding . Electron-withdrawing groups (e.g., dichloro, cyano) improve binding to targets like sigma receptors or kinases, while electron-donating groups (e.g., methoxy in ) may alter pharmacokinetics .
  • Biological Activity: Cephalosporin analog 16e demonstrates selective activity against non-replicating M. tuberculosis, highlighting the dichlorophenyl group’s role in targeting bacterial enzymes . BD 1008 and BD 1047 () show sigma receptor affinity, implying dichlorophenyl-ethylamine derivatives may share neuropharmacological applications .

Research Findings and Trends

Structure-Activity Relationships (SAR):

  • Thiazole vs. Oxazole : Thiazole rings may enhance π-π stacking, while oxazole’s oxygen atom could improve solubility.
  • Dichlorophenyl Position : 3,4-Substitution (target compound) vs. 2,6-substitution () alters steric hindrance and electronic distribution, impacting target selectivity.

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and a dichlorophenyl group, which contribute to its unique reactivity and biological interactions. Its molecular formula is C13H9Cl2N3O2SC_{13}H_{9}Cl_{2}N_{3}O_{2}S, with a molecular weight of approximately 314.19 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step often includes the condensation of 3,4-dichloroaniline with a thiazole derivative.
  • Formation of Oxazole Ring : Subsequent cyclization reactions lead to the formation of the oxazole ring.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Some notable mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Disruption : By interfering with cell cycle regulators, it can induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective at low concentrations
Vancomycin-resistant Enterococcus faeciumModerate activity observed
Candida albicansStrong antifungal activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties in various cell lines:

Cell Line IC50 (µM) Effectiveness
Caco-2 (Colorectal)25High
A549 (Lung)40Moderate
HeLa (Cervical)30High

In a study comparing the anticancer efficacy of this compound to traditional chemotherapeutics like cisplatin, it was found that it significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on MRSA : A study demonstrated that this compound could effectively inhibit MRSA growth in vitro at concentrations lower than those required for traditional antibiotics .
  • Anticancer Efficacy on Caco-2 Cells : In vitro tests showed that the compound significantly decreased viability in colorectal cancer cells compared to control treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Thiazole Ring Formation : Condensation of 3,4-dichlorophenyl thiourea with α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core .

Oxazole-Carboxamide Assembly : Coupling of the preformed oxazole-5-carboxylic acid derivative with the thiazol-2-amine intermediate via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM) .

  • Critical Parameters : Reaction temperatures (60–80°C for cyclization steps), solvent polarity (DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural elucidation be performed to confirm the identity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxazole C=O at ~160 ppm) .

High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₇H₁₂Cl₂N₃O₂S requires [M+H]⁺ = 401.01) .

X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Protocols :

Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dichlorophenyl vs. methoxyphenyl) influence biological activity?

  • Structure-Activity Relationship (SAR) Strategy :

Synthetic Modifications : Prepare analogs with substituents varying in electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups .

Biological Testing : Compare IC₅₀ values across analogs to correlate electronic properties (Hammett σ constants) with activity trends .

  • Example Finding : Dichlorophenyl analogs may exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

Q. How can data contradictions in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

  • Troubleshooting Framework :

Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .

Assay Reprodubility : Repeat assays with fresh stock solutions (DMSO stored at -20°C) and standardized cell passage numbers .

Statistical Analysis : Apply ANOVA or Student’s t-test to identify outliers; use dose-response curves with ≥3 replicates .

Q. What computational methods are effective for predicting target binding modes?

  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

  • Validation : Compare docking scores with experimental IC₅₀ values to validate predictive accuracy .

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